1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt
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Overview
Description
1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt is a zwitterionic compound with a unique structure that combines a quaternary ammonium group and a carboxylate group. This compound is known for its surfactant properties and is often used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt typically involves the esterification of a fatty acid with a quaternary ammonium compound. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where the reaction is carried out in reactors under controlled temperature and pressure conditions. The product is then purified through various techniques such as distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to interact with negatively charged components of cell membranes, leading to changes in membrane permeability and function. Additionally, its surfactant properties enable it to disrupt lipid bilayers, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Myristoyl-L-carnitine: Similar in structure but with a shorter fatty acid chain.
Palmitoyl-L-carnitine: Contains a palmitoyl group instead of the docosenyl group.
Stearoyl-L-carnitine: Features a stearoyl group, differing in the length of the fatty acid chain.
Uniqueness
1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt is unique due to its specific fatty acid chain length and the presence of both a quaternary ammonium group and a carboxylate group. This combination imparts distinct surfactant properties and makes it suitable for a wide range of applications .
Properties
Molecular Formula |
C29H57NO3 |
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Molecular Weight |
467.8 g/mol |
IUPAC Name |
3-[(Z)-docos-13-enoxy]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C29H57NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-33-28(26-29(31)32)27-30(2,3)4/h12-13,28H,5-11,14-27H2,1-4H3/b13-12- |
InChI Key |
QYTWZNPGIOXMLF-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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